molecular formula C22H36Zr B14762399 Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+)

Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+)

Cat. No.: B14762399
M. Wt: 391.7 g/mol
InChI Key: QCLNDGHBYSWTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) is a complex organometallic compound. It consists of a zirconium ion coordinated with a carbanide ligand and a 1,2,3,5,5-pentamethylcyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a series of steps, including the formation of a Grignard reagent and subsequent cyclization to yield the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves large-scale preparation methods. One such method includes a three-step process starting from readily available raw materials . The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene can yield various oxygenated derivatives, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves its ability to act as a ligand and form stable complexes with various metal ions. These complexes can participate in a variety of catalytic and electron transfer processes, making the compound valuable in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,2,3,5,5-pentamethylcyclopenta-1,3-diene apart is its specific arrangement of methyl groups and its ability to form stable complexes with zirconium. This unique structure imparts distinct reactivity and stability, making it particularly useful in specialized applications.

Properties

Molecular Formula

C22H36Zr

Molecular Weight

391.7 g/mol

IUPAC Name

carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+)

InChI

InChI=1S/2C10H15.2CH3.Zr/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H3;/q4*-1;+4

InChI Key

QCLNDGHBYSWTGB-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Zr+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.